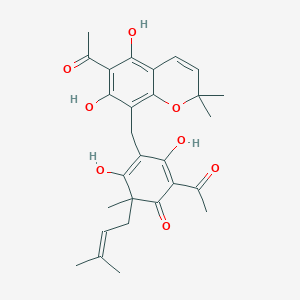

Isodrummondin D

説明

Isodrummondin D is a bioactive filicinic acid derivative isolated from the stem and leaves of Hypericum drummondii, a plant species within the Hypericaceae family. First reported in 1992, this compound belongs to a group of structurally related antimicrobial agents, including Drummondins D, E, F, and Isodrummondin D . These compounds are characterized by a filicinic acid core, a tricyclic structure with a hydroxylated cyclopentenone moiety, which is critical for their bioactivity. Isodrummondin D exhibits potent antibacterial activity, often exceeding or matching the efficacy of streptomycin against common bacterial strains . Its structural uniqueness lies in its isomerism relative to Drummondin D, as implied by the "iso-" prefix, though precise stereochemical details remain unspecified in available literature.

特性

CAS番号 |

138169-53-6 |

|---|---|

分子式 |

C28H32O8 |

分子量 |

496.5 g/mol |

IUPAC名 |

2-acetyl-4-[(6-acetyl-5,7-dihydroxy-2,2-dimethylchromen-8-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-22(32)19(14(3)29)21(31)16-9-10-27(5,6)36-24(16)17/h8-10,31-34H,11-12H2,1-7H3 |

InChIキー |

VVSLJOYXCCVDIR-UHFFFAOYSA-N |

SMILES |

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |

正規SMILES |

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |

同義語 |

isodrummondin D |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The Drummondin family (D, E, F) and Isodrummondin D share a filicinic acid backbone but differ in substituent arrangements or stereochemistry. Based on nomenclature conventions, Isodrummondin D is likely a structural isomer of Drummondin D, differing in the position or orientation of functional groups (e.g., hydroxyl, methyl, or acyl groups).

Table 1: Structural and Functional Comparison of Isodrummondin D and Related Compounds

*Functional group assignments are inferred from the filicinic acid framework and nomenclature conventions.

Bioactivity Profile

All four compounds demonstrate broad-spectrum antimicrobial activity, with minimal differentiation reported in potency across studies. For example:

Key Research Findings and Gaps

Strengths of Current Research

Q & A

Q. Q1. What key analytical techniques are essential for characterizing Isodrummondin D, and how should they be applied to ensure reproducibility?

To confirm the identity and purity of Isodrummondin D, researchers must use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray diffraction (XRD) for structural elucidation. For reproducibility, experimental protocols should specify solvent systems, calibration standards (e.g., TMS for NMR), and instrument parameters (e.g., ionization mode in MS) . Chromatographic purity assessments (HPLC/GC) with retention time comparisons to authenticated standards are critical .

Q. Q2. What are the standard protocols for isolating Isodrummondin D from natural sources, and how can yield optimization be systematically approached?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel, Sephadex LH-20). Yield optimization requires a factorial design to test variables such as extraction time, solvent polarity, and temperature. Researchers should report percent yields at each purification stage and validate compound stability under tested conditions using TLC or HPLC .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in reported NMR spectral data for Isodrummondin D across studies?

Discrepancies often arise from solvent effects, impurities, or incorrect assignments. A systematic approach involves:

Comparative analysis : Cross-referencing chemical shifts with structurally analogous compounds.

Computational validation : Using DFT calculations to predict NMR shifts and compare with experimental data.

Replication : Reproducing isolation and characterization protocols from conflicting studies under controlled conditions.

Documentation of solvent systems (e.g., CDCl₃ vs. DMSO-d6) and sample preparation details is critical .

Q. Q4. What experimental strategies are recommended to investigate the biosynthetic pathway of Isodrummondin D in plant systems?

Advanced approaches include:

- Isotopic labeling : Administering ¹³C-labeled precursors to track incorporation into the compound.

- Transcriptomic analysis : RNA sequencing of plant tissues to identify candidate genes (e.g., cytochrome P450s, methyltransferases).

- Enzymatic assays : Recombinant expression of putative biosynthetic enzymes to validate catalytic activity.

Data integration via multi-omics platforms (e.g., GNPS, KEGG) is essential to map metabolic networks .

Q. Q5. How should contradictory bioactivity data for Isodrummondin D (e.g., cytotoxic vs. non-cytotoxic effects) be analyzed methodologically?

Contradictions may stem from assay variability or contextual factors (cell line specificity, concentration thresholds). Researchers should:

Standardize assays : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay protocols, positive/negative controls).

Dose-response profiling : Test a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values.

Mechanistic studies : Use RNA-seq or proteomics to differentiate apoptotic vs. non-apoptotic pathways.

Meta-analyses of published datasets with effect size calculations (e.g., Cohen’s d) can highlight contextual biases .

Data Management and Reproducibility

Q. Q6. What metadata is critical to include when publishing datasets on Isodrummondin D to ensure reproducibility?

Essential metadata includes:

- Synthetic protocols : Detailed reaction conditions (temperature, catalysts, solvents).

- Analytical parameters : NMR spectrometer frequency, MS ionization mode, HPLC column specifications.

- Biological assay details : Cell line authentication numbers, incubation times, statistical methods (e.g., ANOVA vs. t-test).

Data should be deposited in repositories like Zenodo or ChEMBL with DOIs .

Q. Q7. How can researchers design experiments to minimize batch-to-batch variability in Isodrummondin D production?

Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs) : Purity (>95%), solubility, stability.

Control material sources : Use seed banks or authenticated plant vouchers.

Statistical process control (SPC) : Monitor extraction/purification steps using control charts.

Document deviations in supplementary materials to aid troubleshooting .

Computational and Interdisciplinary Approaches

Q. Q8. What computational tools are most effective for predicting the physicochemical properties of Isodrummondin D, and how should results be validated?

Use in silico platforms like SwissADME or MOE to predict logP, solubility, and bioavailability. Validation requires:

- Experimental corroboration : Compare predicted vs. measured logP (shake-flask method).

- Docking studies : Cross-check binding affinities with in vitro enzyme inhibition assays.

Report discrepancies as limitations and refine models using Bayesian optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。